PDGFR TKI IV is a synthetic compound, though the specific details of its development and origin are not publicly available. It belongs to the class of indenopyrazole compounds [].
PDGFR signaling plays a role in various diseases, including cancer, atherosclerosis, and pulmonary fibrosis []. PDGFR TKI IV acts as a research tool to study these diseases and develop potential therapeutic strategies by inhibiting PDGFR activity.
PDGFR TKI IV has a core structure of an indenopyrazole scaffold with a fluoro substituent on the benzene ring and two methoxy groups on the indeno portion [, ]. The indenopyrazole scaffold is a known motif for kinase inhibitor design [].
Detailed information about the specific interactions between PDGFR TKI IV and the PDGFR protein is not readily available in publicly accessible resources.
Data on the specific physical and chemical properties of PDGFR TKI IV, such as melting point, boiling point, and solubility, is limited. These properties are often not reported for research chemicals due to their small-scale use.
PDGFR TKI IV acts as an ATP-competitive inhibitor of PDGFR [, ]. This means it competes with ATP (adenosine triphosphate) for binding to the ATP-binding pocket of the PDGFR. PDGFR is a tyrosine kinase enzyme, and ATP binding is crucial for its activity. By blocking ATP binding, PDGFR TKI IV inhibits the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways essential for cell growth and proliferation [].
PDGF Receptor Tyrosine Kinase Inhibitor IV (PDGFR TKI IV), also known as 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine, is a small molecule specifically designed to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR). PDGFR is a type of tyrosine kinase receptor, a protein crucial for cell growth and proliferation []. By inhibiting PDGFR, PDGFR TKI IV serves as a valuable tool for researchers investigating various scientific areas.
A key application of PDGFR TKI IV lies in its ability to modulate cell proliferation in cell culture experiments. PDGFR signaling plays a role in the growth of various cell types []. Studies have shown that PDGFR TKI IV exhibits potent antiproliferative properties in several human tumor cell lines []. Researchers can utilize PDGFR TKI IV to investigate the role of PDGFR signaling in different cancers and other diseases associated with abnormal cell growth.
PDGFR TKI IV functions as an ATP-competitive and reversible inhibitor of PDGFR []. This means that the drug competes with Adenosine Triphosphate (ATP), the cell's energy currency, for binding to the active site of PDGFR. By preventing ATP binding, PDGFR TKI IV disrupts the normal signaling pathway downstream of PDGFR, ultimately leading to the inhibition of cell proliferation.